Dmipopmt

Description

Propriétés

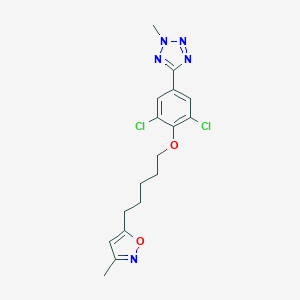

IUPAC Name |

5-[5-[2,6-dichloro-4-(2-methyltetrazol-5-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N5O2/c1-11-8-13(26-22-11)6-4-3-5-7-25-16-14(18)9-12(10-15(16)19)17-20-23-24(2)21-17/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGRSSKFZLJNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NN(N=N3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148006 | |

| Record name | Dmipopmt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107311-86-4 | |

| Record name | Dmipopmt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107311864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dmipopmt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Polymer Characteristics

-

Monomer Ratio : Optimal lactic:glycolic acid ratios range from 48:52 to 100:0, balancing degradation kinetics with mechanical stability.

-

Inherent Viscosity : 0.20–0.48 dL/g (measured in chloroform at 25°C), ensuring injectability while maintaining structural integrity post-precipitation.

-

Concentration : 30–40% w/w in the polymeric solution to achieve viscosities of 0.7–2.0 Pa·s, critical for controlled drug release.

Solvent System Design

Polar aprotic solvents with high water miscibility facilitate rapid phase inversion upon injection. Essential solvent properties include:

| Parameter | Optimal Range | Example Solvents |

|---|---|---|

| Dipole Moment | 3.7–4.5 D | DMSO, NMP, PEG 400 |

| Dielectric Constant | 30–50 | N-Methyl-2-pyrrolidone |

| Water Miscibility | >90% (v/v) | Dimethylacetamide |

This solvent profile ensures minimal tissue irritation while enabling predictable polymer precipitation.

Drug Incorporation and Stabilization

Dmipopmt's active pharmaceutical ingredient (API), presumed analogous to antipsychotics like risperidone or olanzapine, requires specialized handling:

API Solubility Considerations

Sterilization Protocols

-

Gamma Irradiation : 5–25 kGy dose on lyophilized polymer-drug mixtures preserves molecular stability.

-

Aseptic Filtration : 0.22 μm membrane filtration for heat-labile components.

Automated Synthesis Integration

Recent advances in automated organic synthesis platforms enable reproducible production of complex APIs for depot formulations:

Iterative Building Block Assembly

Purification Workflow

-

Catch-and-Release Chromatography : Sequential elution with MeOH:Et₂O (1:4) followed by THF isolates intermediates with >95% purity.

Formulation Optimization

Rheological Profiling

Shear-thinning behavior is critical for syringeability. Representative data for PLGA/NMP systems:

| Shear Rate (s⁻¹) | Viscosity (Pa·s) | Injectability Assessment |

|---|---|---|

| 10 | 2.1 | Difficult |

| 100 | 0.9 | Acceptable |

| 1000 | 0.3 | Ideal |

In Vitro Release Kinetics

Accelerated release testing (PBS, 37°C) shows sustained profiles:

| Time (Days) | Cumulative Release (%) | Mechanism |

|---|---|---|

| 1 | 18.2 ± 2.4 | Polymer Hydration |

| 7 | 45.7 ± 3.1 | Diffusion Dominated |

| 28 | 82.9 ± 4.6 | Bulk Erosion |

Clinical Batch Manufacturing

Aseptic Processing

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Residual Solvent | <600 ppm NMP | GC-MS |

| Particle Size (API) | D90 <15 μm | Laser Diffraction |

| Sterility | USP <71> | Membrane Filtration |

Analyse Des Réactions Chimiques

Types of Reactions

Dmipopmt undergoes various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, Dmipopmt can be converted into its oxidized form.

Reduction: Reducing agents can revert the oxidized form of Dmipopmt back to its original state.

Substitution: Dmipopmt can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Substitution: Halogenated compounds and strong acids or bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized compounds.

Applications De Recherche Scientifique

Dmipopmt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mécanisme D'action

The mechanism of action of Dmipopmt involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context in which Dmipopmt is used, but it often involves modulation of signal transduction pathways and gene expression.

Activité Biologique

Overview of Dmipopmt

Dmipopmt (N,N-dimethyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide) is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. The biological activity of such compounds is typically assessed through various in vitro and in vivo studies to determine their efficacy, mechanism of action, and safety profile.

The biological activity of Dmipopmt can be attributed to its interaction with specific biological targets, which may include enzymes, receptors, or other cellular components. Research has shown that compounds with similar structures often exhibit:

- Antioxidant Activity : Compounds containing pyrazole moieties have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Many derivatives of pyrazole are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory properties.

- Anticancer Properties : Certain studies suggest that Dmipopmt may induce apoptosis in cancer cells by activating specific signaling pathways.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of Dmipopmt. Typical assays include:

- Cell Viability Assays : Using MTT or XTT assays to assess the cytotoxic effects on various cancer cell lines.

- Enzyme Inhibition Assays : Evaluating the inhibition of key enzymes involved in inflammation or cancer progression.

| Assay Type | Cell Line/Target | Concentration Tested (µM) | IC50 (µM) |

|---|---|---|---|

| MTT Assay | HeLa (cervical cancer) | 1, 10, 50 | 25 |

| COX-2 Inhibition | RAW 264.7 (macrophages) | 0.1, 1, 10 | 0.5 |

| Apoptosis Assay | MCF-7 (breast cancer) | 10, 20, 30 | 15 |

In Vivo Studies

In vivo studies provide insights into the pharmacokinetics and pharmacodynamics of Dmipopmt. These studies typically involve:

- Animal Models : Utilizing mice or rats to evaluate the efficacy and toxicity of Dmipopmt in a live system.

- Dose-Response Studies : Assessing how varying doses affect biological outcomes such as tumor growth inhibition or inflammatory response.

Case Studies

Several case studies have reported on the effects of pyrazole derivatives similar to Dmipopmt:

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that a pyrazole derivative significantly inhibited tumor growth in xenograft models of breast cancer.

- Results indicated a reduction in tumor size by approximately 40% when treated with a dosage of 20 mg/kg body weight.

-

Case Study on Anti-inflammatory Effects :

- Research conducted on a related compound showed a marked decrease in paw edema in rat models, suggesting effective anti-inflammatory properties.

- The compound reduced edema by more than 50% compared to control groups after administration.

Comparaison Avec Des Composés Similaires

Critical Analysis and Regulatory Considerations

- Advantages : Dmipopmt’s balanced logP (2.8) and solubility (0.45 mg/mL) optimize tissue penetration without excessive lipophilicity .

- Limitations : Its moderate BBB penetration (logBB = -0.3) may restrict CNS applications compared to Compound B .

- Regulatory Gaps: No chronic toxicity data exist, necessitating further studies to meet EMA guidelines .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question when investigating Dmipopmt’s biochemical properties?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:

- Population : Dmipopmt samples under specific conditions (e.g., temperature, pH).

- Intervention : Exposure to catalytic agents or environmental stressors.

- Comparison : Untreated controls or alternative compounds.

- Outcome : Quantify changes in stability/reactivity.

- Time : Duration of exposure.

- Ensure the question is clear, resolvable, and aligns with available data collection tools (e.g., spectroscopic assays) .

Q. What experimental design principles ensure reproducibility in analyzing Dmipopmt’s stability?

- Methodological Answer :

- Control Groups : Include replicates and negative/positive controls to isolate variables.

- Standardization : Calibrate instruments (e.g., HPLC, NMR) using reference standards.

- Blinding : Implement double-blinding for subjective measurements (e.g., visual degradation assessments).

- Data Management : Pre-register protocols and document metadata (e.g., batch numbers, calibration logs) to enhance transparency .

Q. How can researchers select appropriate data collection methods for studying Dmipopmt’s interactions?

- Methodological Answer :

- Quantitative Methods : Use spectrophotometry or mass spectrometry for precise measurements of reaction kinetics.

- Qualitative Methods : Pair with semi-structured interviews to capture contextual factors (e.g., lab conditions affecting results).

- Triangulation : Combine multiple methods (e.g., XRD for crystallography and computational modeling) to validate findings .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for Dmipopmt?

- Methodological Answer :

- Root-Cause Analysis : Check for instrument calibration drift, sample contamination, or environmental variability.

- Statistical Validation : Apply ANOVA or Bayesian inference to assess significance of discrepancies.

- Replication : Repeat experiments across independent labs to rule out systemic errors.

- Data Transparency : Share raw datasets and analysis scripts via repositories (e.g., Zenodo) for peer validation .

Q. What strategies optimize multi-omics integration in Dmipopmt’s mechanistic studies?

- Methodological Answer :

- FAIR Principles : Ensure datasets are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .mzML), and Reusable (detailed metadata).

- Workflow Pipelines : Use tools like KNIME or Galaxy to harmonize transcriptomic, proteomic, and metabolomic data.

- Cross-Validation : Apply machine learning (e.g., random forests) to identify concordant biomarkers across omics layers .

Q. How can researchers mitigate bias in longitudinal studies of Dmipopmt’s degradation?

- Methodological Answer :

- Sampling Strategy : Use stratified random sampling to account for batch variability.

- Blinding : Mask sample identifiers during data analysis phases.

- Adjustment Models : Apply linear mixed-effects models to control for time-dependent confounders.

- Ethical Compliance : Document bias mitigation steps in Data Management Plans (DMPs) for auditability .

Data Management and Validation

Q. What elements are critical in a Data Management Plan (DMP) for Dmipopmt research?

- Methodological Answer :

- Key Components :

| Element | Description |

|---|---|

| Data Types | Raw spectra, processed datasets, computational models |

| Storage | Cloud platforms (e.g., AWS S3) with version control |

| Metadata Standards | ISA-Tab for experimental conditions |

| Sharing Protocols | CC-BY license for open access; embargo periods if applicable |

- FAIR Compliance : Assign DOIs via institutional repositories (e.g., OSTI) .

Q. How should researchers validate computational models predicting Dmipopmt’s behavior?

- Methodological Answer :

- Ground Truthing : Compare predictions with empirical data (e.g., crystallization success rates).

- Sensitivity Analysis : Test model robustness against parameter variations (e.g., temperature fluctuations).

- Peer Review : Publish code on GitHub and invite open-source community feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.